

The Role of (Z)-MDL 105519 in Neuroscience: A Technical Guide

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Compound of Interest

Compound Name: (Z)-MDL 105519

Cat. No.: B1663836

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(Z)-MDL 105519, also known as MDL 105,519, is a potent and highly selective antagonist of the glycine co-agonist site on the N-methyl-D-aspartate (NMDA) receptor. Its unique mechanism of action and pharmacological profile have established it as a critical tool in neuroscience research for elucidating the role of the NMDA receptor glycine site in various physiological and pathological processes. This technical guide provides an in-depth overview of **(Z)-MDL 105519**, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and visualizations of its interaction with the NMDA receptor signaling pathway.

Core Mechanism of Action

(Z)-MDL 105519 exerts its effects by binding to the glycine recognition site on the GluN1 subunit of the NMDA receptor.[1][2] The binding of a co-agonist, typically glycine or D-serine, to this site is a prerequisite for the channel opening by the primary neurotransmitter, glutamate. By competitively inhibiting the binding of these co-agonists, **(Z)-MDL 105519** allosterically inhibits NMDA receptor activation. This leads to a reduction in the influx of calcium (Ca^{2+}) and sodium (Na^+) ions through the NMDA receptor channel, thereby modulating downstream signaling cascades.[3][4] The inhibition by MDL 105,519 is non-competitive with respect to NMDA and can be reversed by the co-agonist D-serine.[3]

Quantitative Pharmacological Data

The affinity and selectivity of **(Z)-MDL 105519** for the NMDA receptor glycine site have been extensively characterized through various in vitro and in vivo studies. The following tables

summarize key quantitative data.

Parameter	Value	Species	Preparation	Reference
Ki	10.9 nM	Rat	Brain membranes	
Kd	3.77 nM	Rat	Brain membranes	
Kd	1.8 nM	Rat	Homomeric NR1a receptors (CHO cells)	
Kd	3.73 ± 0.43 nM	Pig	Cortical brain membranes	
Bmax	12.1 pmol/mg protein	Rat	Brain membranes	
Bmax	370 fmol/mg protein	Rat	Homomeric NR1a receptors (CHO cells)	
Bmax	3030 ± 330 fmol/mg protein	Pig	Cortical brain membranes	
Kon	7.0 × 10 ⁷ M ⁻¹ min ⁻¹	Rat	Brain membranes	
Koff	0.232 min ⁻¹	Rat	Brain membranes	

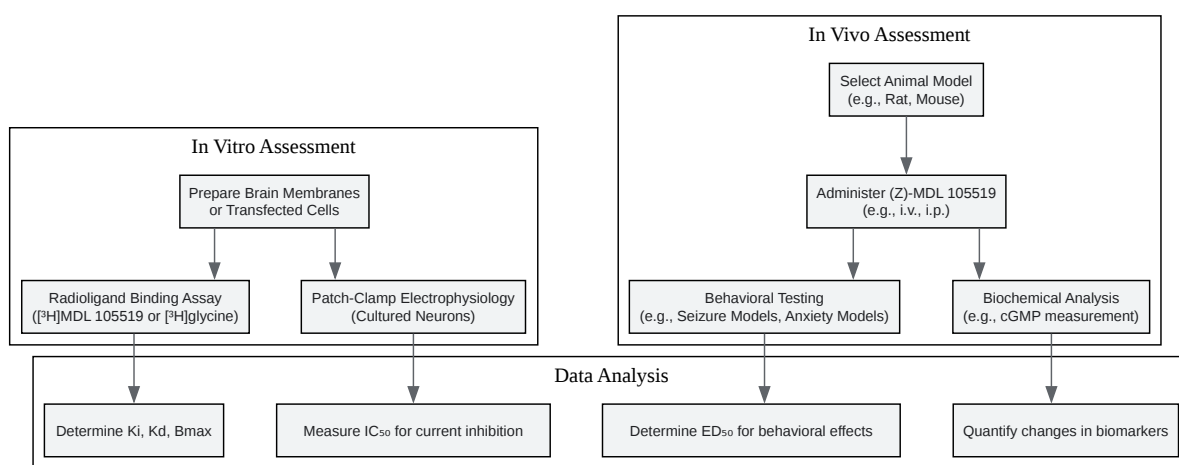
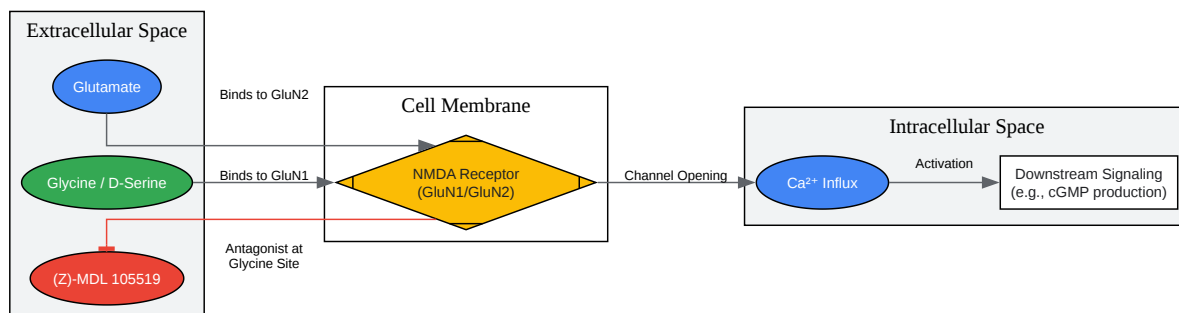
Table 1: In Vitro Binding Affinity and Kinetics of **(Z)-MDL 105519**

Seizure Model	Animal Model	ED ₅₀	Reference
Pentylenetetrazol-induced	Mouse	8 - 100 mg/kg i.p.	
NMDA-induced	Mouse	8 - 100 mg/kg i.p.	
Maximal Electroshock-induced	Mouse	8 - 100 mg/kg i.p.	

Table 2: In Vivo Anticonvulsant Activity of **(Z)-MDL 105519**

Signaling Pathways and Experimental Workflows

The interaction of **(Z)-MDL 105519** with the NMDA receptor and its subsequent effects can be visualized through signaling pathway diagrams and experimental workflows.



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